(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine chemical properties
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine chemical properties
An In-depth Technical Guide on the Chemical Properties of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine, also known by its synonymous IUPAC name [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine and CAS Number 112914-13-3, is a substituted morpholine derivative of interest in medicinal chemistry and pharmacology.[1][2][3][4] This document provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its action as a prokinetic agent and 5-HT4 receptor agonist.[5][6]
Chemical and Physical Properties
The fundamental chemical and physical properties of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine are summarized in the table below. It is described as a colorless to yellow or light red liquid.[4]
| Property | Value | Source |
| IUPAC Name | [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine | [1][2] |
| Synonyms | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | [3][4][5][7][8][9] |
| CAS Number | 112914-13-3 | [3][4][5][7][8][9] |
| Molecular Formula | C₁₂H₁₇FN₂O | [1][5][7] |
| Molecular Weight | 224.27 g/mol | [1][2][5] |
| Appearance | Colorless to yellow or light red liquid | [4] |
| Boiling Point | 317.4 ± 27.0 °C (Predicted) | [10] |
| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [5][10] |
| Melting Point | Not available. The melting point of its precursor, 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine, is 120-122 °C. | [11] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly). | [10][12] |
Spectral Data
Synthesis Protocols
The synthesis of (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine can be achieved through various routes. A common method involves the deacetylation of its acetylated precursor. The asymmetric synthesis of its enantiomers has also been described in the literature, highlighting its chiral nature.[6]
Synthesis of Racemic (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine
A common route to the title compound is the hydrolysis of its N-acetyl derivative.[17]
Step 1: Synthesis of 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine
A mixture of 2-acetylaminomethylmorpholine, 4-fluorobenzyl chloride, potassium carbonate, and a catalytic amount of potassium iodide in a suitable solvent such as methyl ethyl ketone is refluxed with stirring.[11] The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization.[11]
Step 2: Hydrolysis to 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine in 10% hydrochloric acid is refluxed for several hours.[17] The reaction mixture is then cooled and basified with an aqueous sodium hydroxide solution to a pH of 11. The product is extracted with an organic solvent like chloroform. The organic layer is washed, dried over a drying agent (e.g., magnesium sulfate), and the solvent is evaporated to yield the final product as an oil.[17]
A brief mention of synthesizing the racemic mixture by reacting 2-aminomethyl-4-(4-fluorobenzyl)morpholine with chloroacetic acid ethyl ester has also been noted, though a detailed protocol is not provided.[5]
Biological Activity and Signaling Pathway
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is identified as a prokinetic agent that functions as a 5-HT4 receptor agonist.[5][6] 5-HT4 receptors are G-protein coupled receptors (GPCRs) predominantly coupled to the Gs alpha subunit.[1][18]
5.1. 5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine initiates a signaling cascade:[1][18][19]
-
Receptor Activation: The agonist binds to the 5-HT4 receptor.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit.
-
Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase (AC).
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response, which in the gastrointestinal tract includes increased motility.[1][18]
The 5-HT4 receptor can also couple to other G proteins and signaling pathways, leading to a diversity of cellular responses.[18]
Experimental Protocols for Biological Activity Assessment
The evaluation of the 5-HT4 receptor agonist activity of a compound like (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine typically involves cell-based assays that measure the downstream consequences of receptor activation, such as cAMP production.
In Vitro cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels in response to receptor agonism.
Materials and Methods:
-
Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Test Compound: (4-(4-Fluorobenzyl)morpholin-3-yl)methanamine.
-
Reference Agonist: A known 5-HT4 agonist (e.g., Serotonin or Cisapride).
-
Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for cAMP quantification (e.g., HTRF, FRET, or ELISA-based).
Procedure:
-
Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate confluency.
-
Cell Plating: Seed the cells into a multi-well assay plate (e.g., 96- or 384-well) and incubate to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.
-
Compound Incubation: Add the diluted compounds to the cells and incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
Conclusion
(4-(4-Fluorobenzyl)morpholin-3-yl)methanamine is a morpholine derivative with established prokinetic properties mediated through its agonist activity at the 5-HT4 receptor. While its fundamental chemical identity is well-defined, further experimental determination of its physical properties, such as melting point and detailed solubility, would be beneficial for a complete physicochemical profile. The available synthetic routes provide a solid foundation for its preparation in a research setting. The understanding of its mechanism of action via the 5-HT4 receptor signaling pathway opens avenues for its potential application in the development of therapeutic agents for gastrointestinal motility disorders.
References
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- 3. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3 [chemicea.com]
- 4. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine - 重庆英斯凯药业有限公司 [ensky-chemical.com]
- 5. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | 112914-13-3 | FA17786 [biosynth.com]
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- 13. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 14. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]
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(Structure generated based on IUPAC name)